molecular formula C16H23NO5 B11790865 Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate

Cat. No.: B11790865
M. Wt: 309.36 g/mol
InChI Key: WDISSMSIIAUDEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate typically involves the reaction of 4-methoxyphenol with ethyl bromoacetate in the presence of a base to form an intermediate. This intermediate is then reacted with morpholine under controlled conditions to yield the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is crucial for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Mechanism of Action

The mechanism by which Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses . The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxyphenoxy)acetate
  • Morpholine derivatives
  • Phenoxyacetic acid esters

Comparison

Compared to similar compounds, Ethyl 2-(2-((4-methoxyphenoxy)methyl)morpholino)acetate stands out due to its unique combination of aromatic and aliphatic functional groups. This combination provides a balance of stability and reactivity, making it more versatile for various applications .

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

ethyl 2-[2-[(4-methoxyphenoxy)methyl]morpholin-4-yl]acetate

InChI

InChI=1S/C16H23NO5/c1-3-20-16(18)11-17-8-9-21-15(10-17)12-22-14-6-4-13(19-2)5-7-14/h4-7,15H,3,8-12H2,1-2H3

InChI Key

WDISSMSIIAUDEN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CCOC(C1)COC2=CC=C(C=C2)OC

Origin of Product

United States

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